Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)-(9CI)
Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
123772-63-4
VCID:
VC20836597
InChI:
InChI=1S/C10H8N4O/c11-5-7(6-12-15)10-13-8-3-1-2-4-9(8)14-10/h1-4,6,12,15H,(H,13,14)/b7-6-
SMILES:
C1=CC=C2C(=C1)NC(=N2)C(=CNO)C#N
Molecular Formula:
C10H8N4O
Molecular Weight:
200.2 g/mol
Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)-(9CI)
CAS No.: 123772-63-4
Cat. No.: VC20836597
Molecular Formula: C10H8N4O
Molecular Weight: 200.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123772-63-4 |
|---|---|
| Molecular Formula | C10H8N4O |
| Molecular Weight | 200.2 g/mol |
| IUPAC Name | (Z)-2-(1H-benzimidazol-2-yl)-3-(hydroxyamino)prop-2-enenitrile |
| Standard InChI | InChI=1S/C10H8N4O/c11-5-7(6-12-15)10-13-8-3-1-2-4-9(8)14-10/h1-4,6,12,15H,(H,13,14)/b7-6- |
| Standard InChI Key | QIQCCGHCGCFRQG-SREVYHEPSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)NC(=N2)/C(=C\NO)/C#N |
| SMILES | C1=CC=C2C(=C1)NC(=N2)C(=CNO)C#N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C(=CNO)C#N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator